N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a benzamide group, and a sulfamoyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde. The benzamide group is then introduced via an amide coupling reaction, often using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitrile groups in the sulfamoyl moiety can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Amines derived from the reduction of nitrile groups.
Substitution: Substituted sulfamoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzothiazole and sulfamoyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based compound used as a UV absorber.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Another benzotriazole derivative with UV-absorbing properties.
Uniqueness
N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide is unique due to its combination of a benzothiazole ring and a sulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S2/c21-11-3-13-25(14-4-12-22)30(27,28)16-9-7-15(8-10-16)19(26)24-20-23-17-5-1-2-6-18(17)29-20/h1-2,5-10H,3-4,13-14H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXRAWOHPDLZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.